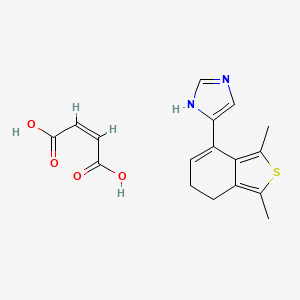

![molecular formula C31H29N5O6S B560383 N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)

N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide

Übersicht

Beschreibung

XL765 ist ein oral verabreichbarer niedermolekularer Wirkstoff, der als dualer Inhibitor der Phosphoinositid-3-Kinase und des mTOR (mammalian target of rapamycin) wirkt. Diese Verbindung hat in vitro und in vivo signifikante Antitumoraktivität gezeigt und befindet sich derzeit in klinischen Studien. Der Phosphoinositid-3-Kinase- und mTOR-Signalweg ist bei menschlichen Krebsarten häufig gestört, was ihn zu einem wichtigen Ziel für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

XL765 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um den Phosphoinositid-3-Kinase- und mTOR-Signalweg zu untersuchen. In der Biologie wird es verwendet, um die Rolle dieses Signalwegs bei Zellwachstum, -überleben und -apoptose zu untersuchen. In der Medizin wird XL765 als potenzielles Antitumormittel entwickelt, wobei präklinische Studien seine Wirksamkeit in verschiedenen Krebsmodellen gezeigt haben, darunter Brust-, Lungen-, Eierstock- und Prostatakrebs sowie Gliome . In der Industrie wird XL765 bei der Entwicklung neuer Therapeutika verwendet, die auf den Phosphoinositid-3-Kinase- und mTOR-Signalweg abzielen .

Wirkmechanismus

XL765 entfaltet seine Wirkung durch Hemmung der Aktivität der Phosphoinositid-3-Kinase und des mTOR. Die Phosphoinositid-3-Kinase ist in Tumoren häufig aktiviert und fördert Zellwachstum, -überleben und Resistenz gegen Chemotherapie und Strahlentherapie. mTOR ist ebenfalls häufig in Tumoren aktiviert und spielt eine zentrale Rolle beim Tumorzellwachstum. Durch die Hemmung sowohl der Phosphoinositid-3-Kinase als auch des mTOR stört XL765 diese Signalwege effektiv, was zu einem reduzierten Tumorzellwachstum und einer erhöhten Apoptose führt .

Vorbereitungsmethoden

Die Synthese von XL765 beinhaltet die formale Kondensation der Sulfonsäuregruppe von 4-[(3-Methoxy-4-methylbenzoyl)amino]benzolsulfonsäure mit der primären aromatischen Aminogruppe von N-(3,5-Dimethoxyphenyl)chinoxalin-2,3-diamin . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Kondensationsreaktion zu erleichtern. Industrielle Produktionsverfahren für XL765 sind in der Literatur nicht ausführlich beschrieben, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

XL765 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von XL765 beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren kann .

Wirkmechanismus

XL765 exerts its effects by inhibiting the activity of phosphoinositide-3 kinase and mammalian target of rapamycin. Phosphoinositide-3 kinase is frequently activated in tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Mammalian target of rapamycin is also frequently activated in tumors and plays a central role in tumor cell growth. By inhibiting both phosphoinositide-3 kinase and mammalian target of rapamycin, XL765 effectively disrupts these pathways, leading to reduced tumor cell growth and increased apoptosis .

Vergleich Mit ähnlichen Verbindungen

XL765 ist einzigartig in seiner dualen Hemmung sowohl der Phosphoinositid-3-Kinase als auch des mTOR, was sich als effektiver erwiesen hat, als die gezielte Hemmung nur eines der beiden Proteine. Ähnliche Verbindungen umfassen XL147, ein reiner Phosphoinositid-3-Kinase-Inhibitor, und Rapamycin, ein reiner mTOR-Inhibitor. Studien haben gezeigt, dass XL765 im Vergleich zu diesen Einzelziel-Inhibitoren, insbesondere in Prostatakrebszellmodellen, überlegene Wirkungen hat . Weitere ähnliche Verbindungen umfassen NVP-BEZ235 und GDC-0980, die ebenfalls duale Inhibitoren der Phosphoinositid-3-Kinase und des mTOR sind .

Eigenschaften

IUPAC Name |

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSPYJVWLTYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |

| Record name | XL765 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

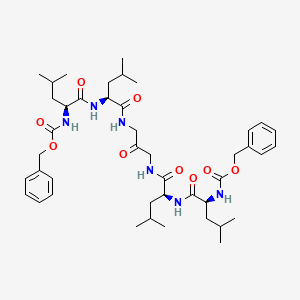

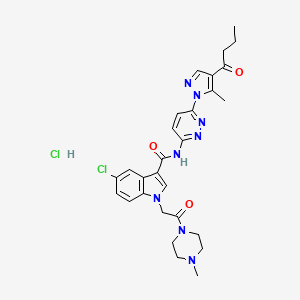

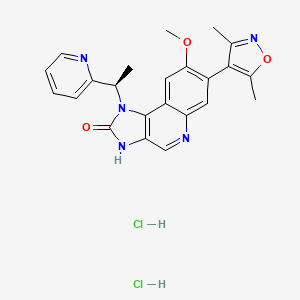

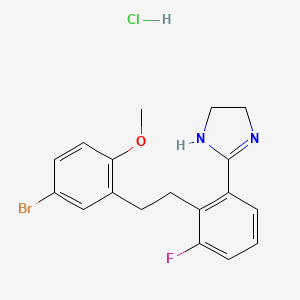

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)